molecular formula C18H25N3O B4813701 1-[1-(Pyridin-2-yl)ethyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea

1-[1-(Pyridin-2-yl)ethyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea

Cat. No.: B4813701
M. Wt: 299.4 g/mol
InChI Key: YMYLQPHFDLVSTH-UHFFFAOYSA-N
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Description

1-[1-(Pyridin-2-yl)ethyl]-3-tricyclo[3311~3,7~]dec-1-ylurea is a complex organic compound that features a pyridine ring and a tricyclo[3311~3,7~]decane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Pyridin-2-yl)ethyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea typically involves multiple steps, starting with the preparation of the pyridine derivative and the tricyclo[3.3.1.1~3,7~]decane moiety. The key steps include:

    Preparation of Pyridine Derivative: The pyridine derivative can be synthesized through various methods, including the reaction of pyridine with ethyl bromide in the presence of a base such as sodium hydride.

    Formation of Tricyclo[3.3.1.1~3,7~]decane: This moiety can be synthesized through a Diels-Alder reaction involving cyclopentadiene and a suitable dienophile.

    Coupling Reaction: The final step involves the coupling of the pyridine derivative with the tricyclo[3.3.1.1~3,7~]decane moiety using a urea-forming reagent such as phosgene or triphosgene.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Pyridin-2-yl)ethyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon, resulting in reduced forms of the compound.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions with reagents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

1-[1-(Pyridin-2-yl)ethyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[1-(Pyridin-2-yl)ethyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea involves its interaction with specific molecular targets and pathways. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The tricyclo[3.3.1.1~3,7~]decane structure provides rigidity and stability, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-2-yl)ethylamine: A simpler compound with a pyridine ring and an ethylamine group.

    Tricyclo[3.3.1.1~3,7~]decane: The core structure without the pyridine and urea functionalities.

    N-(Pyridin-2-yl)urea: A compound with a pyridine ring and a urea group.

Uniqueness

1-[1-(Pyridin-2-yl)ethyl]-3-tricyclo[3311~3,7~]dec-1-ylurea is unique due to its combination of a pyridine ring and a tricyclo[3311~3,7~]decane structure, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-(1-adamantyl)-3-(1-pyridin-2-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c1-12(16-4-2-3-5-19-16)20-17(22)21-18-9-13-6-14(10-18)8-15(7-13)11-18/h2-5,12-15H,6-11H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYLQPHFDLVSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NC(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[1-(Pyridin-2-yl)ethyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea
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1-[1-(Pyridin-2-yl)ethyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea

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